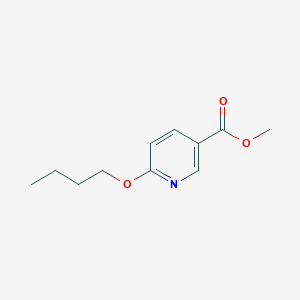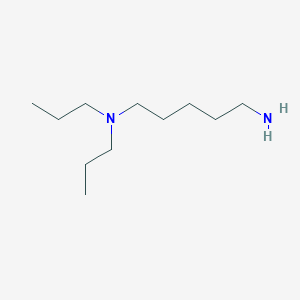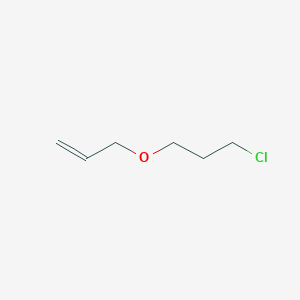![molecular formula C15H15NO4 B12126131 N-[(naphthalen-2-yloxy)acetyl]-beta-alanine](/img/structure/B12126131.png)
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is an organic compound that features a naphthalene moiety linked to a beta-alanine backbone through an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves the reaction of naphthalen-2-yloxyacetic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalen-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: N-[(naphthalen-2-yloxy)methanol]-beta-alanine.
Substitution: Various substituted naphthalen-2-yloxy derivatives.
Scientific Research Applications
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The naphthalene moiety can intercalate into DNA, affecting gene expression, while the beta-alanine backbone may interact with amino acid transporters, influencing cellular uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yloxyacetic acid
- Beta-naphthyl N-acetylphenylalaninate
- Naphthalene derivatives like nafacillin, naftifine, tolnaftate, and terbinafine
Uniqueness
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is unique due to its combination of a naphthalene moiety with a beta-alanine backbone, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19) |
InChI Key |
KCPOMCZZHDCSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12126050.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)


![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12126094.png)



![Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-](/img/structure/B12126130.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126134.png)
